molecular formula C23H21F2N5O3 B12387089 Btk-IN-30

Btk-IN-30

Katalognummer: B12387089
Molekulargewicht: 453.4 g/mol
InChI-Schlüssel: NQJKXHPWHYRGST-ZBFHGGJFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Btk-IN-30 is a compound that acts as an inhibitor of Bruton’s tyrosine kinase (BTK). Bruton’s tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B cells and macrophages. Inhibitors of Bruton’s tyrosine kinase, such as this compound, are of significant interest in the treatment of B-cell malignancies and autoimmune diseases .

Vorbereitungsmethoden

The synthesis of Btk-IN-30 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as halogenation, nucleophilic substitution, and cyclization. The final step involves coupling the intermediate with a suitable reagent under specific conditions to yield this compound .

For industrial production, the process is scaled up and optimized to ensure high yield and purity. This involves the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Btk-IN-30 undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups in this compound.

    Substitution: this compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .

Wissenschaftliche Forschungsanwendungen

Btk-IN-30 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of Bruton’s tyrosine kinase and its effects on various signaling pathways.

    Biology: Employed in research to understand the role of Bruton’s tyrosine kinase in immune cell function and development.

    Medicine: Investigated for its potential therapeutic applications in treating B-cell malignancies, autoimmune diseases, and inflammatory conditions.

    Industry: Utilized in the development of new drugs targeting Bruton’s tyrosine kinase and related pathways

Wirkmechanismus

Btk-IN-30 exerts its effects by covalently binding to a cysteine residue at position 481 in the adenosine triphosphate binding site of Bruton’s tyrosine kinase. This irreversible binding inhibits the kinase activity of Bruton’s tyrosine kinase, thereby blocking the downstream signaling pathways that are crucial for the proliferation and survival of B cells. The inhibition of Bruton’s tyrosine kinase leads to reduced activation of pathways such as NF-κB and MAP kinase, which are involved in immune cell activation and proliferation .

Vergleich Mit ähnlichen Verbindungen

Btk-IN-30 is compared with other Bruton’s tyrosine kinase inhibitors such as ibrutinib, zanubrutinib, orelabrutinib, and acalabrutinib. While all these compounds target Bruton’s tyrosine kinase, this compound may offer unique advantages in terms of selectivity, potency, and safety profile. For instance, this compound might exhibit fewer off-target effects and better efficacy in certain clinical settings .

Similar Compounds

  • Ibrutinib
  • Zanubrutinib
  • Orelabrutinib
  • Acalabrutinib
  • Fenebrutinib
  • RN486

This compound stands out due to its specific binding properties and potential for reduced side effects compared to some of the first-generation inhibitors .

Eigenschaften

Molekularformel

C23H21F2N5O3

Molekulargewicht

453.4 g/mol

IUPAC-Name

[(2S,5S)-5-[4-amino-5-[4-(2,3-difluorophenoxy)phenyl]imidazo[5,1-f][1,2,4]triazin-7-yl]oxan-2-yl]methanol

InChI

InChI=1S/C23H21F2N5O3/c24-17-2-1-3-18(19(17)25)33-15-7-4-13(5-8-15)20-21-22(26)27-12-28-30(21)23(29-20)14-6-9-16(10-31)32-11-14/h1-5,7-8,12,14,16,31H,6,9-11H2,(H2,26,27,28)/t14-,16+/m1/s1

InChI-Schlüssel

NQJKXHPWHYRGST-ZBFHGGJFSA-N

Isomerische SMILES

C1C[C@H](OC[C@@H]1C2=NC(=C3N2N=CN=C3N)C4=CC=C(C=C4)OC5=C(C(=CC=C5)F)F)CO

Kanonische SMILES

C1CC(OCC1C2=NC(=C3N2N=CN=C3N)C4=CC=C(C=C4)OC5=C(C(=CC=C5)F)F)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.